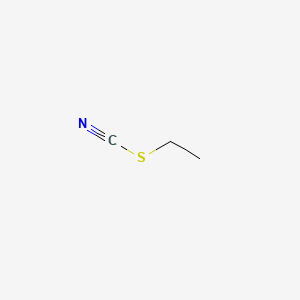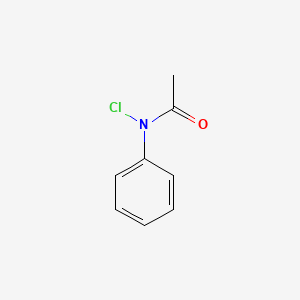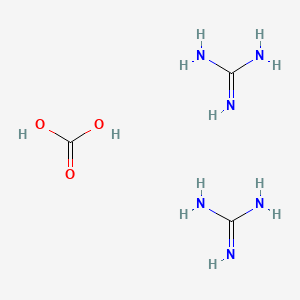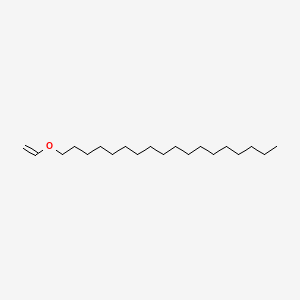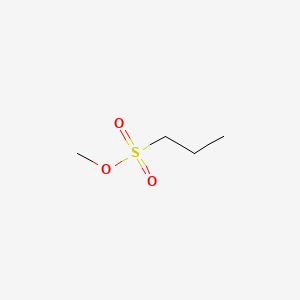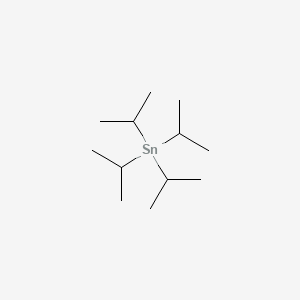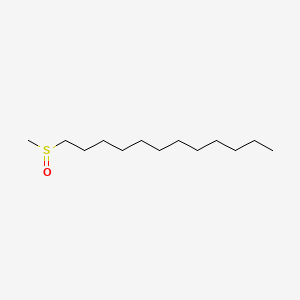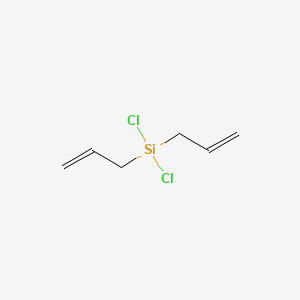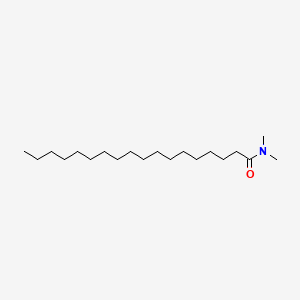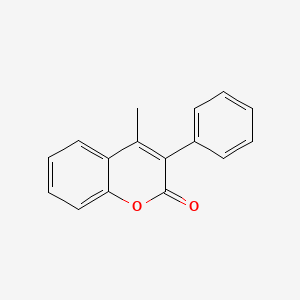
4-Methyl-3-phenylcoumarin
Overview
Description
4-Methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene and α-pyrone rings fused together, exhibiting remarkable fluorescence properties upon excitation with ultraviolet light
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which 4-methyl-3-phenylcoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property allows coumarins to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins, including this compound, can undergo hydroxylation at various positions, mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .
Pharmacokinetics
Coumarins are known to react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid, which may influence their bioavailability .
Result of Action
Coumarins are known for their therapeutic profile and have been studied for their potential in treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence behavior of coumarins, including this compound, can be influenced by the polarity of the microenvironment .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-phenylcoumarin plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism and function. This compound’s impact on cell proliferation and apoptosis makes it a candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the inhibition of cyclooxygenase by this compound reduces the production of pro-inflammatory prostaglandins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of anti-inflammatory and anti-proliferative activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, potentially leading to drug-drug interactions. The compound’s metabolism also affects its bioavailability and efficacy, making it crucial to understand these pathways for therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is essential for optimizing the delivery of this compound in therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its overall function and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylphenol and phenylacetic acid in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using microwave or ultrasound energy, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the coumarin ring into dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-3-phenylcoumarin has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the fluorescent labeling of biomolecules and cellular imaging.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and sensors
Comparison with Similar Compounds
4-Hydroxy-7-methyl-3-phenylcoumarin: Exhibits similar antifungal and antiaflatoxigenic activities.
4-Methylumbelliferone: Known for its use in enzyme assays and as a fluorescent dye.
7-Hydroxycoumarin (Umbelliferone): Widely used as a fluorescent probe and in medicinal chemistry
Uniqueness: 4-Methyl-3-phenylcoumarin stands out due to its unique combination of methyl and phenyl groups, which enhance its fluorescence properties and biological activities.
Properties
IUPAC Name |
4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPDCTIPWIJXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333003 | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23028-23-1 | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 4-methyl-3-phenylcoumarin?
A1: 4-Methyl-3-phenylcoumarins can be synthesized through a thermal condensation reaction. This involves reacting 2'-hydroxyacetophenones with phenylacetic acid in a high-boiling solvent like diphenyl ether. [, , ] This method provides a convenient one-pot synthesis for this class of coumarins.
Q2: Besides the desired coumarin product, are there any other byproducts formed during synthesis?
A2: Yes, alongside 4-methyl-3-phenylcoumarins, the reaction can yield other products, including esters and benzofurans. [] The formation of these byproducts might be influenced by reaction conditions and substituents on the starting materials.
Q3: Has the influence of substituents on the this compound structure been investigated?
A3: While specific Structure-Activity Relationship (SAR) studies are not detailed in the provided abstracts, the research explores the synthesis of a variety of this compound derivatives. [, ] This suggests an interest in understanding how different substituents on the coumarin scaffold may impact its properties and potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


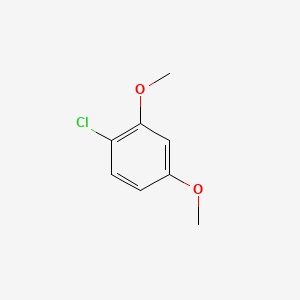
![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)

